5-Bromosalicylaldehyde
Overview
Description
5-Bromosalicylaldehyde, also known as 5-Bromo-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a derivative of salicylaldehyde, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is a yellow to light brown crystalline powder with a melting point of approximately 102-106°C . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of Schiff bases and other complex organic molecules .
Mechanism of Action
Target of Action
5-Bromosalicylaldehyde is primarily used as a starting reagent in the synthesis of various compounds . It is known to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligands . These ligands can act as chelating agents, binding to metal ions and forming complexes .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to form a Schiff base ligand . This reaction involves the formation of a carbon-nitrogen double bond, which is characteristic of Schiff bases .
Biochemical Pathways
It is known that the compound is used in the synthesis of schiff bases . Schiff bases are involved in various biochemical processes, including enzyme catalysis, biological signal transduction, and cell function regulation .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of adme properties, has been evaluated . Lipophilicity affects a compound’s absorption and distribution within the body, its ability to cross biological membranes, and its interactions with proteins and lipids .
Result of Action
The results of this compound’s action depend on its application. In chemical synthesis, it is used to produce Schiff bases . These bases can form complexes with metal ions, which have applications in various fields, including medicine, catalysis, and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . It should also be kept separate from oxidizing agents, acids, and food chemicals .
Biochemical Analysis
Biochemical Properties
5-Bromosalicylaldehyde has been found to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane This suggests that this compound can interact with certain enzymes and proteins to form complex structures
Cellular Effects
It has been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold . This suggests that this compound may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromosalicylaldehyde can be synthesized through several methods. One common method involves the bromination of salicylaldehyde. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective bromination at the fifth position of the benzene ring .
Another method involves the use of 5-bromosalicylic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride or another chlorinating agent. The acid chloride is then subjected to a Rosenmund reduction to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromosalicylaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It readily forms Schiff bases when reacted with primary amines.
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable oxidizing or reducing agents.
Common Reagents and Conditions
Condensation Reactions: Common reagents include primary amines, and the reaction is typically carried out in solvents like ethanol or methanol under reflux conditions.
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Schiff Bases: Formed by the condensation of this compound with primary amines.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Alcohols and Acids: Products of reduction and oxidation reactions, respectively.
Scientific Research Applications
5-Bromosalicylaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorosalicylaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 3,5-Dibromosalicylaldehyde
- 3,5-Dichlorosalicylaldehyde
Uniqueness
5-Bromosalicylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSTJKBKNCMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022165 | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-61-1 | |
Record name | 5-Bromosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-BROMOSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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